molecular formula C110H208N2O26P2 B1202221 diphospho heptaacyl lipid A

diphospho heptaacyl lipid A

Cat. No. B1202221
M. Wt: 2036.8 g/mol
InChI Key: VOXDTCSXQHOYKC-FHXZEESPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diphospho heptaacyl lipid A is a member of lipid As.

Scientific Research Applications

Molecular Dynamics Simulation of Hydrated Lipid Bilayers

A study by Husslein et al. (1998) explored the properties of lipid bilayers through molecular-dynamics simulation, focusing on their structural and dynamical characteristics. This research is significant for understanding the behavior of lipid bilayers like diphospho heptaacyl lipid A in biological systems (Husslein et al., 1998).

Mass Spectrometry Imaging of Lipids

Research by Ibrahim et al. (2017) demonstrated the use of a novel matrix in mass spectrometry imaging for analyzing various lipids, including diphospho heptaacyl lipid A. This method is crucial for detailed lipid analysis in biological samples (Ibrahim et al., 2017).

Study of Artificial Membrane Matrix

Yasmann & Sukharev (2015) investigated the properties of specific lipids at the air-water interface, focusing on their role as an artificial membrane matrix. This research is important for understanding how diphospho heptaacyl lipid A can be used in the reconstitution of biological membranes (Yasmann & Sukharev, 2015).

Phospholipid Polymorphism Induced by Molecular Rearrangement

A study by Hsieh et al. (1997) examined the sensitivity of membrane packing geometry to hydration in lipid bilayers, which is relevant for understanding the behavior of diphospho heptaacyl lipid A in different biological contexts (Hsieh et al., 1997).

Structural Determination of Lipid A

Qureshi et al. (1985) conducted a detailed study on the structural determination of lipid A, providing foundational knowledge about the molecular structure of compounds like diphospho heptaacyl lipid A (Qureshi et al., 1985).

Interaction of Lipid A with Human Platelets

Research by Grabarek et al. (1990) explored the interaction of lipid A homologs with human platelets, which is crucial for understanding the physiological responses induced by lipid A molecules (Grabarek et al., 1990).

Novel Automated Lipid Extraction Method

Löfgren et al. (2012) developed a new method for lipid extraction from biological samples, including lipids like diphospho heptaacyl lipid A, contributing to advancements in lipid research methodologies (Löfgren et al., 2012).

Drug-Induced Phospholipidosis and Lipid Profiles

Studies by Lecommandeur et al. (2017) on drug-induced phospholipidosis provide insights into the alterations in lipid profiles, which can inform our understanding of how diphospho heptaacyl lipid A behaves under different physiological conditions (Lecommandeur et al., 2017).

Blockage of Cachectin Induction by Diphosphoryl Lipid A

Research by Takayama et al. (1989) showed that diphosphoryl lipid A can block the induction of cachectin in macrophages, which is critical for understanding its potential therapeutic applications (Takayama et al., 1989).

Detailed Structural Characterization of Lipid A

A study by Chan & Reinhold (1994) provided a detailed structural characterization of lipid A using mass spectrometry, crucial for understanding the detailed structure of diphospho heptaacyl lipid A (Chan & Reinhold, 1994).

properties

Product Name

diphospho heptaacyl lipid A

Molecular Formula

C110H208N2O26P2

Molecular Weight

2036.8 g/mol

IUPAC Name

[1-[[(2R,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-(3-dodecanoyloxytetradecanoylamino)-6-(hydroxymethyl)-5-phosphonooxy-4-(3-tetradecanoyloxytetradecanoyloxy)oxan-2-yl]oxymethyl]-5-hydroxy-4-(3-hydroxytetradecanoyloxy)-2-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate

InChI

InChI=1S/C110H208N2O26P2/c1-8-15-22-29-36-43-45-46-48-55-62-68-75-82-98(117)130-91(78-71-64-57-50-39-32-25-18-11-4)85-96(115)111-103-107(135-101(120)84-90(114)77-70-63-56-49-38-31-24-17-10-3)105(122)95(134-110(103)138-140(126,127)128)89-129-109-104(112-97(116)86-92(79-72-65-58-51-40-33-26-19-12-5)131-99(118)81-74-67-60-53-42-35-28-21-14-7)108(106(94(88-113)133-109)137-139(123,124)125)136-102(121)87-93(80-73-66-59-52-41-34-27-20-13-6)132-100(119)83-76-69-61-54-47-44-37-30-23-16-9-2/h90-95,103-110,113-114,122H,8-89H2,1-7H3,(H,111,115)(H,112,116)(H2,123,124,125)(H2,126,127,128)/t90?,91?,92?,93?,94-,95-,103-,104-,105-,106-,107-,108-,109-,110-/m1/s1

InChI Key

VOXDTCSXQHOYKC-FHXZEESPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O

Origin of Product

United States

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